2,4-Diaminobenzaldehyde

Vue d'ensemble

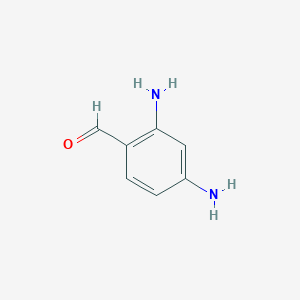

Description

2,4-Diaminobenzaldehyde is an organic compound with the molecular formula C7H8N2O. It is characterized by the presence of two amino groups attached to the benzene ring at the 2 and 4 positions, and an aldehyde group at the 1 position. This compound is a yellow crystalline solid and is used as a reagent in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4-Diaminobenzaldehyde can be synthesized through various methods. One common method involves the reduction of 2,4-dinitrobenzaldehyde using iron dust and acetic acid under nitrogen atmosphere. The reaction is carried out in a 5-liter flask with mechanical stirring and temperature control .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic hydrogenation of 2,4-dinitrobenzaldehyde. This method is preferred due to its efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Diaminobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

Oxidation: 2,4-Diaminobenzoic acid.

Reduction: 2,4-Diaminobenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Analytical Applications

1.1 Spectrophotometric Methods

DAB is extensively used in spectrophotometric analyses due to its ability to form colored complexes. Notably, it has been employed in the determination of pharmaceuticals through oxidation reactions. For example, DAB has been utilized in the spectrophotometric determination of H2-receptor antagonists like cimetidine and ranitidine hydrochloride by reacting with cerium(IV) ions to form a colored product measurable at 464 nm .

Table 1: Spectrophotometric Applications of DAB

1.2 Environmental Monitoring

DAB has also been employed for the detection of environmental pollutants. Its application in the Person-Portable Analytical Kit (PPAK) allows for the quantitative determination of primary amines such as hydrazine and aniline in water samples .

Biochemical Applications

DAB serves as an important reagent in biochemical assays, particularly in detecting indoles produced by microorganisms. It is notably used in Kovacs' reagent for identifying indole production within the Enterobacteriaceae family, which is crucial for microbiological diagnostics .

Table 2: Biochemical Applications of DAB

| Application | Purpose | Significance |

|---|---|---|

| Kovacs' Reagent | Detection of indole | Identifying Enterobacteriaceae |

| Ehrlich's Reagent | Detection of tryptophan and serotonin | Biochemical analysis |

Synthetic Applications

DAB is a key intermediate in organic synthesis, particularly in the formation of azo compounds and Schiff bases. Its ability to undergo condensation reactions makes it valuable in synthesizing various organic molecules.

3.1 Azo Coupling

DAB can react with diazotized nitroimidazoles to form azo adducts, which have potential applications in dye manufacturing and as biological markers .

3.2 Schiff Base Formation

The compound readily forms Schiff bases with various amines, which are important for synthesizing complex organic compounds used in pharmaceuticals and agrochemicals .

Case Study 1: Pharmaceutical Analysis

A study demonstrated the use of DAB for the spectrophotometric determination of ciprofloxacin and other quinolones via its reaction with Ce(IV). The method showed high reproducibility and accuracy compared to official methods, indicating DAB's reliability as an analytical reagent .

Case Study 2: Environmental Analysis

Research utilizing DAB in PPAK highlighted its efficacy in analyzing wastewater samples for primary amines, demonstrating its practical relevance in environmental monitoring and safety assessments .

Mécanisme D'action

The mechanism of action of 2,4-diaminobenzaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The aldehyde group plays a crucial role in forming covalent bonds with nucleophilic residues in the enzyme’s active site .

Comparaison Avec Des Composés Similaires

2,4-Dinitrobenzaldehyde: Differing by the presence of nitro groups instead of amino groups.

2,4-Dihydroxybenzaldehyde: Differing by the presence of hydroxyl groups instead of amino groups.

Uniqueness: 2,4-Diaminobenzaldehyde is unique due to its dual amino groups, which provide distinct reactivity and make it a versatile reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its importance .

Activité Biologique

2,4-Diaminobenzaldehyde (DAB) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound has been studied for its potential applications in cancer therapy, antimicrobial activity, and enzyme inhibition. This article reviews the biological activities associated with DAB, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its two amino groups at the 2 and 4 positions on the benzene ring and an aldehyde group. Its chemical structure can be represented as follows:

1. Anticancer Activity

DAB has been investigated for its cytotoxic effects against various cancer cell lines. A study highlighted that derivatives of DAB exhibited selective anticancer properties by inducing apoptosis in specific leukemia cell lines. The mechanism involves the activation of apoptotic pathways which leads to programmed cell death, making it a potential candidate for developing anticancer drugs .

Table 1: Cytotoxicity of DAB Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| DAB Derivative A | BV-173 | 15.3 | Induces apoptosis |

| DAB Derivative B | K562 | 22.5 | Cell cycle arrest |

| DAB Derivative C | HL-60 | 18.7 | Inhibition of DNA synthesis |

2. Antimicrobial Activity

Research has shown that DAB exhibits antimicrobial properties against a variety of pathogens. A study reported that Schiff base complexes derived from DAB demonstrated enhanced antibacterial activity compared to their parent compounds. The complexes were particularly effective against Escherichia coli and Staphylococcus aureus, indicating that metal coordination could enhance the biological efficacy of DAB .

Table 2: Antimicrobial Activity of DAB Complexes

| Complex | Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Zn(II)-DAB Complex | E. coli | 25 |

| Cd(II)-DAB Complex | S. aureus | 30 |

| Free DAB | C. albicans | 15 |

3. Enzyme Inhibition

DAB has also been studied for its potential as a carbonic anhydrase (CA) inhibitor. Carbonic anhydrases are crucial enzymes involved in various physiological processes including respiration and acid-base balance. Inhibitors like DAB could be beneficial in treating conditions such as glaucoma and epilepsy .

Table 3: Inhibition Potency of DAB on Carbonic Anhydrase

| Compound | Enzyme Type | IC50 (µM) |

|---|---|---|

| DAB | hCA I | 45.6 |

| DAB | hCA II | 32.1 |

Case Studies

- Antileukemic Effects : Ivanova et al. reported that certain derivatives of DAB showed promising antileukemic effects by inducing apoptosis in BV-173 cells, suggesting a potential pathway for leukemia treatment .

- Antibacterial Studies : A study involving Schiff bases derived from DAB indicated that metal complexes exhibited superior antibacterial activity compared to free ligands, highlighting the importance of metal coordination in enhancing biological activity .

Propriétés

IUPAC Name |

2,4-diaminobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFJRVFZHAPENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456828 | |

| Record name | 2,4-diaminobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98276-57-4 | |

| Record name | 2,4-diaminobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the coordination capabilities of 2,4-diaminobenzaldehyde with metal ions?

A: Research demonstrates that this compound can act as a precursor to Schiff base ligands. When reacted with compounds like 4-amino-3,5-dimercapto-1,2,4-triazole, it forms a Schiff base capable of coordinating with various metal ions. [] This ligand, with its azomethine nitrogen and deprotonated thiol sulfur atoms, forms five-membered heterochelates with metal ions such as Mn(II), Cu(II), and Zn(II). [] The resulting complexes have been shown to exhibit an octahedral geometry around the metal ions. []

Q2: Can this compound undergo degradation, and if so, what are the key intermediates and pathways involved?

A: Yes, this compound can be degraded by persulphate (PS) in aqueous solutions under near-neutral pH conditions. [] This degradation process is influenced by the concentration of PS. [] Interestingly, the degradation can occur even without additional activation, albeit at a slower rate. [] Several key intermediates have been identified during this process, including 2,4-diamino-3-hydroxy-5-sulfonicacidtoluene, 2,4-bis(vinylamino)benzaldehyde, and 3,5-diamino-4-hydroxy-2-pentene. [] These findings suggest a degradation pathway involving hydroxyl radicals and potentially PS anions and sulphate radicals. []

Q3: Are there efficient methods for synthesizing this compound?

A: Yes, research highlights an improved procedure for synthesizing this compound. This method involves the reduction of 2,4-dinitrobenzaldehyde using iron and acetic acid under meticulously controlled conditions. [, ] While the specific details of these conditions are not elaborated upon in the abstracts, the emphasis on "dose-controlled conditions" suggests the importance of precise control over reagent quantities and reaction parameters to achieve optimal yields and purity. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.